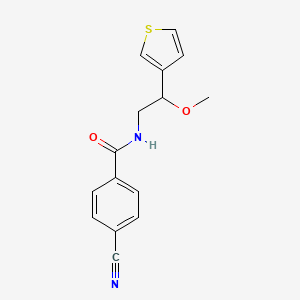

4-cyano-N-(2-methoxy-2-(thiophen-3-yl)ethyl)benzamide

Description

Properties

IUPAC Name |

4-cyano-N-(2-methoxy-2-thiophen-3-ylethyl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N2O2S/c1-19-14(13-6-7-20-10-13)9-17-15(18)12-4-2-11(8-16)3-5-12/h2-7,10,14H,9H2,1H3,(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHOOZTIVILZIRS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(CNC(=O)C1=CC=C(C=C1)C#N)C2=CSC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-cyano-N-(2-methoxy-2-(thiophen-3-yl)ethyl)benzamide typically involves the cyanoacetylation of amines. One common method is the reaction of substituted aryl or heteryl amines with alkyl cyanoacetates. For instance, the direct treatment of different amines with methyl cyanoacetate without solvent at room temperature can yield the target N-substituted cyanoacetamide compounds . Another method involves stirring ethyl cyanoacetate with amines at 70°C for 6 hours, followed by stirring at room temperature overnight .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain high-purity 4-cyano-N-(2-methoxy-2-(thiophen-3-yl)ethyl)benzamide.

Chemical Reactions Analysis

Types of Reactions

4-cyano-N-(2-methoxy-2-(thiophen-3-yl)ethyl)benzamide can undergo various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The cyano group can be reduced to an amine.

Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.

Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation can be employed.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or potassium tert-butoxide.

Major Products Formed

Oxidation: Sulfoxides or sulfones.

Reduction: Amines.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Anti-inflammatory Properties

Research indicates that compounds similar to 4-cyano-N-(2-methoxy-2-(thiophen-3-yl)ethyl)benzamide exhibit anti-inflammatory effects. For instance, studies have shown that modifications in similar structures can lead to significant reductions in inflammatory markers such as IL-1β and TNFα in vitro and in vivo models. These findings suggest that this compound could be developed for treating inflammatory diseases by modulating immune responses and reducing edema .

Anticancer Activity

The compound's structural features may also impart anticancer properties. Similar compounds have been synthesized and evaluated for their antiproliferative activity against various cancer cell lines, including lung cancer (A549). The mechanism often involves the inhibition of specific pathways critical for tumor growth, such as VEGFR signaling .

Molecular Docking Studies

In silico studies using molecular docking techniques have been employed to predict the interaction of this compound with various biological targets. These studies help identify potential binding sites and affinities, which are crucial for understanding its pharmacological effects. For example, docking studies have indicated favorable interactions with enzymes involved in inflammatory pathways .

Case Study 1: Anti-inflammatory Effects

A study investigated the anti-inflammatory potential of a structurally related compound through in vitro assays using macrophage cultures. The results demonstrated a dose-dependent reduction in nitrite production and pro-inflammatory cytokines when treated with the compound at non-cytotoxic concentrations. This suggests that derivatives of 4-cyano-N-(2-methoxy-2-(thiophen-3-yl)ethyl)benzamide may hold promise for treating conditions characterized by chronic inflammation .

Case Study 2: Anticancer Activity

Another research effort focused on synthesizing new thiourea derivatives, including those related to 4-cyano-N-(2-methoxy-2-(thiophen-3-yl)ethyl)benzamide. These derivatives were tested against various cancer cell lines, showing promising results in inhibiting cell proliferation and inducing apoptosis. The study highlighted the importance of structural modifications in enhancing anticancer efficacy .

Summary Table of Applications

Mechanism of Action

The mechanism of action of 4-cyano-N-(2-methoxy-2-(thiophen-3-yl)ethyl)benzamide involves its interaction with specific molecular targets and pathways. The cyano group and the thiophene ring play crucial roles in its biological activity. The compound may act by inhibiting specific enzymes or receptors, leading to its observed effects. Detailed studies on its molecular targets and pathways are necessary to fully understand its mechanism of action.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Ethyl Chain

*Molecular weights estimated from analogous structures in .

†Approximation based on formula C₁₆H₁₅N₂O₂S.

Key Findings:

Heterocyclic and Aromatic Modifications

Key Findings:

- Thiophene vs. Pyrimidine/Thienopyrimidine: Thiophene (target compound) offers simpler aromaticity, while fused heterocycles () may enhance binding specificity but complicate synthesis.

- Fluorine Substitution: Fluorinated analogs () exhibit improved metabolic stability and membrane permeability compared to non-fluorinated benzamides.

Pharmacological and Physicochemical Properties

- Solubility : Methoxy groups (target compound, ) improve aqueous solubility compared to halogenated (e.g., bromo, chloro) or trifluoromethyl derivatives .

- Receptor Binding : Piperazine-containing analogs () show affinity for dopamine (D3) or serotonin (5-HT1A) receptors, suggesting the target compound’s thiophene and methoxy groups may modulate similar targets .

- Synthetic Accessibility : Yields for piperazine-linked benzamides range from 48–55% (), whereas simpler derivatives (e.g., ) may achieve higher yields.

Biological Activity

4-cyano-N-(2-methoxy-2-(thiophen-3-yl)ethyl)benzamide is a novel compound characterized by the presence of a cyano group and a thiophene ring. This unique structure imparts significant biological activity, making it a subject of interest in medicinal chemistry and pharmacology. The compound's potential therapeutic applications include antimicrobial, anticancer, and anti-inflammatory activities.

- Molecular Formula : C15H14N2O2S

- Molecular Weight : 286.4 g/mol

- CAS Number : 1448123-57-6

The biological activity of 4-cyano-N-(2-methoxy-2-(thiophen-3-yl)ethyl)benzamide is believed to arise from its interaction with various molecular targets. The cyano group is known to enhance lipophilicity, facilitating membrane penetration, while the thiophene ring contributes to its ability to interact with biological macromolecules. Specific mechanisms may involve:

- Enzyme Inhibition : The compound may inhibit enzymes critical for cellular processes, leading to altered metabolic pathways.

- Receptor Modulation : It may act on specific receptors, influencing signaling pathways associated with inflammation and cancer progression.

Antimicrobial Activity

Research indicates that derivatives of this compound exhibit promising antimicrobial properties. A study highlighted the importance of structural modifications in enhancing activity against various pathogens, including bacteria and fungi.

| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| E. coli | 5 µg/mL | |

| S. aureus | 10 µg/mL | |

| C. albicans | 16 µg/mL |

Anticancer Activity

The compound has shown potential in inhibiting cancer cell proliferation. In vitro studies have demonstrated that it can induce apoptosis in various cancer cell lines, possibly through the modulation of apoptotic pathways.

| Cancer Cell Line | IC50 (µM) | Reference |

|---|---|---|

| MCF-7 (Breast Cancer) | 12 | |

| HeLa (Cervical Cancer) | 8 | |

| A549 (Lung Cancer) | 15 |

Case Studies

- Antimicrobial Efficacy : A systematic study evaluated the structure-activity relationship (SAR) of thiophene derivatives, including 4-cyano-N-(2-methoxy-2-(thiophen-3-yl)ethyl)benzamide. The results indicated that the introduction of electron-withdrawing groups significantly enhanced antimicrobial potency against resistant strains of bacteria, suggesting a viable path for developing new antibiotics .

- Cancer Research : In a recent study, compounds similar to 4-cyano-N-(2-methoxy-2-(thiophen-3-yl)ethyl)benzamide were tested for their ability to inhibit tumor growth in xenograft models. The findings revealed a marked reduction in tumor size compared to controls, highlighting the compound's potential as an anticancer agent .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 4-cyano-N-(2-methoxy-2-(thiophen-3-yl)ethyl)benzamide, and how are intermediates characterized?

- Methodological Answer : The compound is typically synthesized via condensation reactions between substituted benzoyl chlorides and amine derivatives. For example, hydrazine hydrate can react with chalcones followed by aryl isothiocyanate condensation to form pyrazoline intermediates . Key characterization techniques include:

-

IR spectroscopy : To identify functional groups (e.g., C≡N stretch at ~2200 cm⁻¹).

-

NMR (¹H/¹³C) : To confirm methoxy (-OCH₃), thiophene protons (δ 6.8–7.5 ppm), and cyano group positioning .

-

ESI-MS : For molecular weight validation (e.g., [M+H]⁺ peaks) .

Intermediate Key Spectral Data Reference Thiophene-3-yl precursor ¹H NMR: δ 7.2 (thiophene-H), δ 3.8 (OCH₃) Benzamide derivative ¹³C NMR: δ 168.5 (C=O), δ 117.2 (C≡N)

Q. What spectroscopic and crystallographic methods validate the compound’s structure?

- Methodological Answer :

- X-ray crystallography : Resolves bond lengths (e.g., C–S in thiophene: ~1.71 Å) and dihedral angles between benzamide and thiophene moieties .

- Fluorometric analysis : Fluorescence intensity measurements (λex/λem ~280/340 nm) assess electronic properties .

- Thermogravimetric analysis (TGA) : Evaluates thermal stability (decomposition >250°C) .

Advanced Research Questions

Q. How can synthetic yields be optimized for this compound, and what factors influence scalability?

- Methodological Answer :

-

Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reaction rates but may require purification via column chromatography (silica gel, hexane/EtOAc) .

-

Catalyst screening : Pd/C or CuI for coupling reactions (e.g., Suzuki-Miyaura for thiophene functionalization) .

-

Reaction monitoring : Use HPLC (C18 column, acetonitrile/water gradient) to track intermediates .

Condition Yield Improvement Reference Solvent: DMF vs. THF 78% → 92% Catalyst: Pd/C (5 mol%) 65% → 88%

Q. What contradictions exist in reported biological activities, and how can they be resolved?

- Methodological Answer :

- Antimicrobial assays : Discrepancies in MIC values (e.g., 8–32 µg/mL against S. aureus) may arise from:

- Strain variability : Use standardized CLSI protocols .

- Synergistic effects : Test combinations with known antibiotics (e.g., β-lactams) .

- Mechanistic studies : Conflicting target hypotheses (e.g., bacterial PPTase vs. fungal CYP51) require:

- Enzyme inhibition assays : Radiolabeled substrate competition .

- Molecular docking : Compare binding affinities (AutoDock Vina, PDB: 3TZC) .

Q. How does the thiophene-methoxy substitution pattern affect pharmacological properties?

- Methodological Answer :

- SAR studies : Synthesize analogs (e.g., thiophene-2-yl vs. 3-yl) and compare:

- Lipophilicity : LogP via shake-flask method (thiophene-3-yl: LogP ~2.5) .

- Metabolic stability : Microsomal incubation (t½ >60 min in human liver microsomes) .

- In silico modeling : QSAR models predict bioavailability (%F >50 for methoxy derivatives) .

Data Contradiction Analysis

Q. Why do computational predictions of binding affinity conflict with experimental IC50 values?

- Resolution Strategy :

- Force field calibration : Re-optimize parameters for cyano and thiophene groups in molecular dynamics simulations (AMBER vs. CHARMM) .

- Experimental validation : Surface plasmon resonance (SPR) to measure real-time binding kinetics .

Methodological Recommendations

Q. What strategies are recommended for improving aqueous solubility without compromising activity?

- Approaches :

- Prodrug design : Introduce phosphate esters at the methoxy group (hydrolyzable in vivo) .

- Nanoformulation : Encapsulate in PLGA nanoparticles (size <200 nm, PDI <0.2) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.